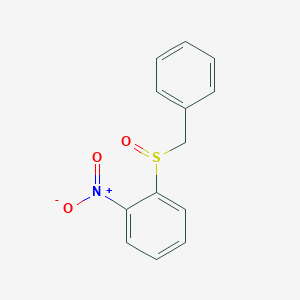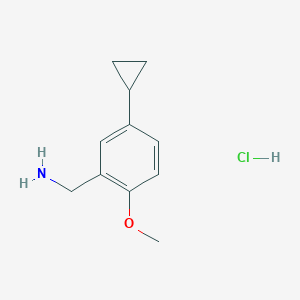
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2094144-61-1 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (5-cyclopropyl-2-methoxyphenyl)methanamine hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” is 1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” has a melting point of 165-167 degrees Celsius . The compound is a salt, with chloride (Cl) being the counterion .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of WAY-100635 : WAY-100635, a compound similar to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, is identified as a selective antagonist of the 5-HT1A receptor. This compound displays over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and neurotransmitter receptors. It has been used in studies to understand 5-HT1A receptor function in both in vitro and in vivo models, including its role in neuronal firing and behavior modulation in rats and guinea pigs (Forster et al., 1995).
Antiviral Activity of Pyrimidine Derivatives : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, has shown significant antiviral activity against retroviruses in cell culture. These compounds have been explored for their potential in treating human immunodeficiency virus and other viral infections (Hocková et al., 2003).
Role in Neuropharmacology : The effects of novel selective 5-HT4 receptor ligands, such as RS 67333 and RS 67506, which share a common methoxyphenyl component with (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, have been studied in rat models. These compounds have been investigated for their potential in enhancing cognitive performance, particularly in the context of spatial learning and memory (Fontana et al., 1997).
Synthesis of Neurotransmitter Analogues : The synthesis of constrained neurotransmitter analogues, including phenylcyclopropylamines, has been explored using methods such as the Ti(IV)-mediated cyclopropanation reaction. These compounds, similar in structure to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, are known to inhibit monoamine oxidase and have potential applications in neuroscience and psychopharmacology (Faler & Joullié, 2007).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation. H319 indicates that it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGIFDOZYCKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)


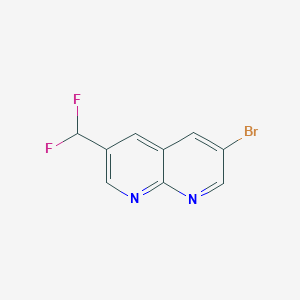
![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)
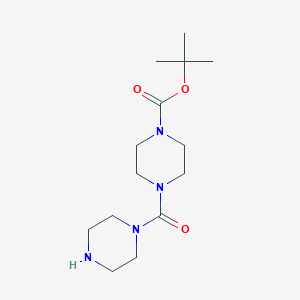
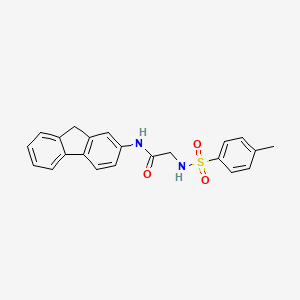
![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
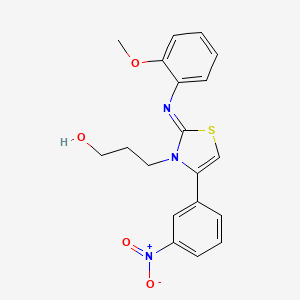
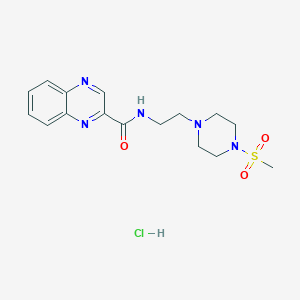

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
